molecular formula C9H9NO4 B1625792 1-(4-Methoxy-2-nitrophenyl)ethanone CAS No. 67323-06-2

1-(4-Methoxy-2-nitrophenyl)ethanone

Cat. No.: B1625792
CAS No.: 67323-06-2
M. Wt: 195.17 g/mol
InChI Key: IOPKQYZGKNCNAB-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, along with an ethanone group (-COCH3)

Scientific Research Applications

1-(4-Methoxy-2-nitrophenyl)ethanone has several applications in scientific research, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving aromatic substitution and reduction reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 4-methoxyacetophenone. The nitration reaction typically uses a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R).

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products:

    Reduction: 1-(4-Methoxy-2-aminophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-Methoxy-2-nitrophenyl)acetic acid.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-nitrophenyl)ethanone depends on its chemical structure and the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons, facilitated by a catalyst. The molecular targets and pathways involved in its biological activity would depend on the specific derivatives and their interactions with biological molecules.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-(4-Nitrophenyl)ethanone: Lacks the methoxy group, which affects its solubility and reactivity.

    1-(4-Methoxy-2-nitrophenyl)propanone: Has an additional carbon in the ethanone group, altering its physical and chemical properties.

Uniqueness: 1-(4-Methoxy-2-nitrophenyl)ethanone is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which provides a balance of electron-donating and electron-withdrawing effects. This combination influences its reactivity and makes it a versatile compound for various chemical transformations.

Properties

IUPAC Name

1-(4-methoxy-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPKQYZGKNCNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505479
Record name 1-(4-Methoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67323-06-2
Record name 1-(4-Methoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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